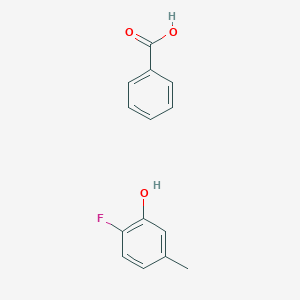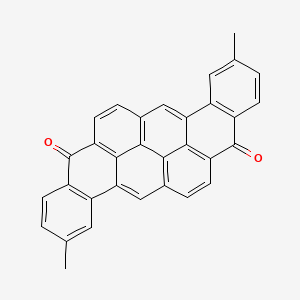
3,11-Dimethylpyranthrene-8,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dimethylpyranthrene-8,16-dione is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylpyranthrene-8,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethyl derivatives of pyranthrene with suitable oxidizing agents can yield the desired dione compound. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,11-Dimethylpyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,11-Dimethylpyranthrene-8,16-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: This compound is investigated for its use in organic semiconductors and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.
Mécanisme D'action
The mechanism of action of 3,11-Dimethylpyranthrene-8,16-dione involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, it can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cellular damage. These properties make it a compound of interest in studying mechanisms of carcinogenesis and other biological effects.
Comparaison Avec Des Composés Similaires
Pyranthrene: A parent compound with a similar polycyclic structure but without the dimethyl and dione functionalities.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
Uniqueness: 3,11-Dimethylpyranthrene-8,16-dione is unique due to its specific substitution pattern and the presence of the dione functional groups
Propriétés
Numéro CAS |
257620-65-8 |
|---|---|
Formule moléculaire |
C32H18O2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
3,11-dimethylpyranthrene-8,16-dione |
InChI |
InChI=1S/C32H18O2/c1-15-3-7-19-23(11-15)25-13-17-5-10-22-30-26(24-12-16(2)4-8-20(24)32(22)34)14-18-6-9-21(31(19)33)29(25)27(18)28(17)30/h3-14H,1-2H3 |
Clé InChI |
VXHSOKGMHSWOAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C(=O)C8=C7C=C(C=C8)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


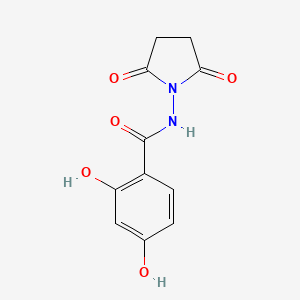
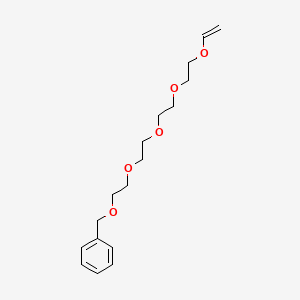
![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
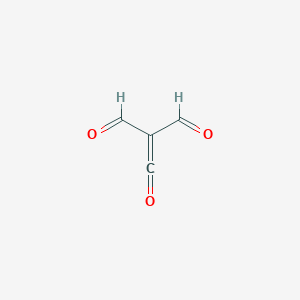
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
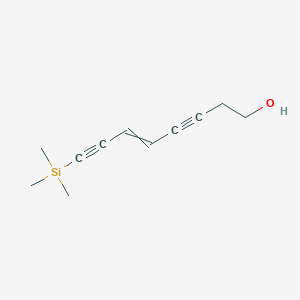
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
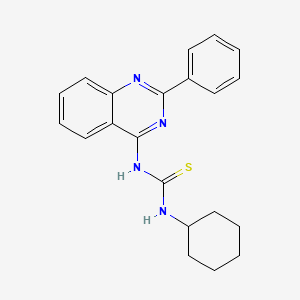
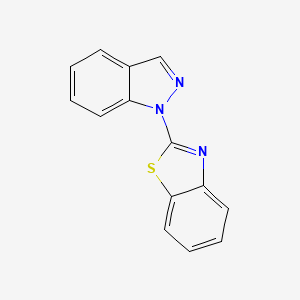
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)

![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
